molecular formula C8H10N4O B033842 1,5,6-trimethyl-2H-pyrazolo[3,4-b]pyrazin-3-one CAS No. 108777-80-6

1,5,6-trimethyl-2H-pyrazolo[3,4-b]pyrazin-3-one

Cat. No. B033842
M. Wt: 178.19 g/mol
InChI Key: CKSLPUFDMRUJGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,5,6-trimethyl-2H-pyrazolo[3,4-b]pyrazin-3-one, also known as PTP1B inhibitor, is a chemical compound that has gained significant attention in the field of scientific research. This compound has shown potential in treating various diseases, including diabetes, obesity, and cancer.

Mechanism Of Action

1,5,6-trimethyl-2H-pyrazolo[3,4-b]pyrazin-3-one works by inhibiting the activity of 1,5,6-trimethyl-2H-pyrazolo[3,4-b]pyrazin-3-one, which is a negative regulator of insulin signaling. By inhibiting 1,5,6-trimethyl-2H-pyrazolo[3,4-b]pyrazin-3-one, this compound increases insulin sensitivity and glucose uptake, leading to improved glycemic control. In cancer cells, 1,5,6-trimethyl-2H-pyrazolo[3,4-b]pyrazin-3-one inhibits the activity of several proteins involved in cell survival and proliferation, leading to decreased cancer cell growth and proliferation.

Biochemical And Physiological Effects

The biochemical and physiological effects of 1,5,6-trimethyl-2H-pyrazolo[3,4-b]pyrazin-3-one have been extensively studied. In animal models, this compound has been found to improve glucose tolerance and insulin sensitivity, making it a potential treatment for diabetes and obesity. In cancer cells, this compound has been found to inhibit cell growth and proliferation, making it a potential treatment for cancer.

Advantages And Limitations For Lab Experiments

One of the advantages of using 1,5,6-trimethyl-2H-pyrazolo[3,4-b]pyrazin-3-one in lab experiments is its specificity for 1,5,6-trimethyl-2H-pyrazolo[3,4-b]pyrazin-3-one inhibition. This compound has been found to selectively inhibit 1,5,6-trimethyl-2H-pyrazolo[3,4-b]pyrazin-3-one, without affecting the activity of other phosphatases. However, one limitation of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 1,5,6-trimethyl-2H-pyrazolo[3,4-b]pyrazin-3-one. One area of interest is the development of more potent and selective 1,5,6-trimethyl-2H-pyrazolo[3,4-b]pyrazin-3-one inhibitors. Another area of interest is the exploration of the potential of this compound in combination therapy with other drugs for the treatment of diabetes, obesity, and cancer. Additionally, more research is needed to understand the long-term effects of this compound on metabolic and cancer-related outcomes.

Synthesis Methods

The synthesis of 1,5,6-trimethyl-2H-pyrazolo[3,4-b]pyrazin-3-one involves the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with ethyl acetoacetate in the presence of sodium ethoxide. This reaction yields the desired product, which can be further purified using column chromatography.

Scientific Research Applications

1,5,6-trimethyl-2H-pyrazolo[3,4-b]pyrazin-3-one has been extensively studied for its potential therapeutic applications. It has been found to inhibit protein tyrosine phosphatase 1B (1,5,6-trimethyl-2H-pyrazolo[3,4-b]pyrazin-3-one), which is a key regulator of insulin signaling. By inhibiting 1,5,6-trimethyl-2H-pyrazolo[3,4-b]pyrazin-3-one, this compound can improve insulin sensitivity and glucose uptake, making it a potential treatment for diabetes and obesity.
In addition to its potential in treating metabolic disorders, 1,5,6-trimethyl-2H-pyrazolo[3,4-b]pyrazin-3-one has also shown promise in cancer research. It has been found to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. This compound works by inhibiting the activity of several proteins involved in cancer cell survival and proliferation.

properties

CAS RN

108777-80-6

Product Name

1,5,6-trimethyl-2H-pyrazolo[3,4-b]pyrazin-3-one

Molecular Formula

C8H10N4O

Molecular Weight

178.19 g/mol

IUPAC Name

1,5,6-trimethyl-2H-pyrazolo[3,4-b]pyrazin-3-one

InChI

InChI=1S/C8H10N4O/c1-4-5(2)10-7-6(9-4)8(13)11-12(7)3/h1-3H3,(H,11,13)

InChI Key

CKSLPUFDMRUJGX-UHFFFAOYSA-N

SMILES

CC1=C(N=C2C(=N1)C(=O)NN2C)C

Canonical SMILES

CC1=C(N=C2C(=N1)C(=O)NN2C)C

Origin of Product

United States

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